
3-Cyclobutylpropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutylpropane-1-thiol: is an organic compound with the molecular formula C₇H₁₄S . It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. The compound is characterized by a cyclobutyl group attached to a propane chain, which in turn is bonded to a thiol group. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpropane-1-thiol can be achieved through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, leading to the formation of the cyclobutyl ring . Another method involves the cross-coupling of cyclobutyl Grignard reagents with alkyl halides under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and zinc powder is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclobutylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and bases are employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclobutylpropane.
Substitution: Various substituted thiols.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Cyclobutylpropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes , affecting their function. This interaction can lead to changes in cellular pathways and biological processes. The compound’s cyclobutyl group also contributes to its unique reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A smaller cycloalkane with similar reactivity but different ring strain.
Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.
Cyclohexane: A common cycloalkane with a stable ring structure and different reactivity.
Uniqueness: 3-Cyclobutylpropane-1-thiol is unique due to its combination of a cyclobutyl ring and a thiol group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form covalent bonds with biomolecules. The compound’s unique reactivity makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14S |
|---|---|
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
3-cyclobutylpropane-1-thiol |
InChI |
InChI=1S/C7H14S/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 |
InChI-Schlüssel |
WHAFSSXGBSRYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
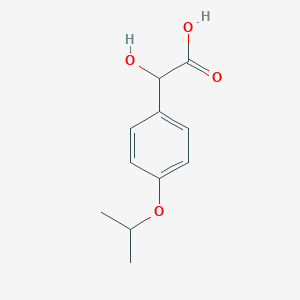

![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)
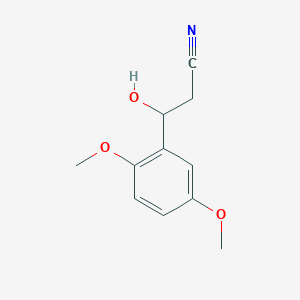
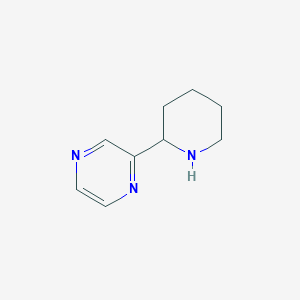
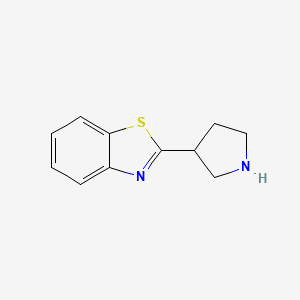
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)
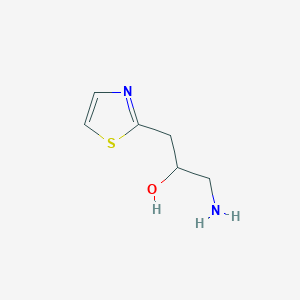


![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)

![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
